![molecular formula C20H27N3O B3009843 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole CAS No. 2418729-04-9](/img/structure/B3009843.png)
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as AZD8055 and is a potent inhibitor of the mammalian target of rapamycin (mTOR), a protein that plays a critical role in regulating cell growth and metabolism.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole involves the inhibition of the mTOR pathway. This pathway is a critical regulator of cell growth and metabolism, and dysregulation of this pathway has been implicated in various diseases, including cancer. By inhibiting mTOR, 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole has been shown to have various biochemical and physiological effects. In addition to its role in inhibiting the mTOR pathway, the compound has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole a promising candidate for the treatment of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole is its potency and specificity for the mTOR pathway. This makes it an excellent tool for studying the role of this pathway in various diseases, including cancer. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer. Another direction is to explore its role in regulating other cellular pathways and processes. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound, making it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole involves several steps, starting from commercially available starting materials. The synthesis route involves the use of various reagents and solvents, including tert-butyl bromoacetate, potassium tert-butoxide, 2,4-dimethoxybenzaldehyde, and cyclopropylmethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the mTOR pathway, which is often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting this pathway, 4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole has been shown to induce cell death and inhibit tumor growth in various cancer models.
properties
IUPAC Name |
4-tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-20(2,3)16-10-21-23(12-16)18-6-4-5-7-19(18)24-14-17-13-22(17)11-15-8-9-15/h4-7,10,12,15,17H,8-9,11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMDAERMGSNMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=C1)C2=CC=CC=C2OCC3CN3CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
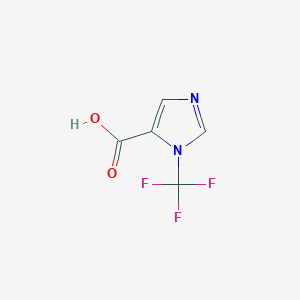
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
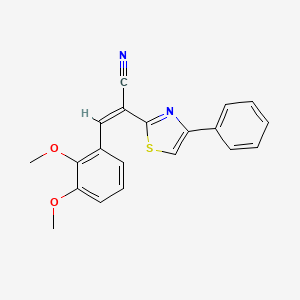
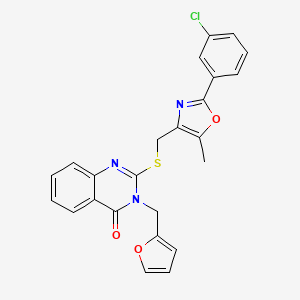
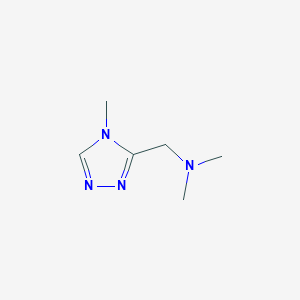
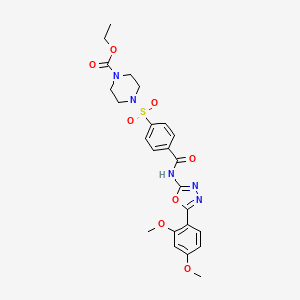

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)
